1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Regiochemistry Isomer Purity Structure Verification

Specifically procure the 3-methyl isomer (CAS 1803594-30-0) for R&D requiring precise regiochemistry. Unlike the 5-methyl analog, this substitution pattern is essential for achieving triclinic coordination geometries in metal complexes and directs specific supramolecular networks for luminescent sensors. The N1-cyanoethyl motif is a key pharmacophore for Janus kinase (JAK) inhibitor libraries, while the carboxylic acid enables amide coupling. This fragment's three orthogonal reactive sites support diverse library synthesis. Ensure you order the correct isomer to avoid critical project failures.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1803594-30-0
Cat. No. B6618505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
CAS1803594-30-0
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)O)CCC#N
InChIInChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13)
InChIKeyJLVISROBJOAGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1803594-30-0): Chemical Class, Core Structure, and Procurement Identity


1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1803594-30-0) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid family . It features a pyrazole ring substituted with a methyl group at position 3, a carboxylic acid at position 4, and a 2-cyanoethyl chain at the N1 position [1]. The compound has the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol [1]. It is primarily supplied for research and development as a synthetic intermediate at a purity of 95% .

Why 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1803594-30-0) Cannot Be Replaced by Common Analogs in Structure-Sensitive Applications


Within the pyrazole-4-carboxylic acid family, the position of the methyl substituent is not interchangeable. The target compound is the 3-methyl isomer, while its closest analog, 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1020703-75-6), bears the methyl group at position 5 [1]. This regiochemical difference alters the electronic environment of the pyrazole ring, as evidenced by distinct computed LogP and topological polar surface area (TPSA) values between the two isomers . Furthermore, published crystal engineering studies on carboxymethyl-substituted analogs demonstrate that 3-methyl versus 5-methyl positional isomerism directly dictates metal coordination geometry and the structure of supramolecular networks, which in turn governs solid-state luminescence properties [2]. Consequently, substituting the 3-methyl isomer with its 5-methyl counterpart risks failure in applications where electronic, coordination, or steric parameters are critical design factors.

Quantitative Differentiation Evidence for 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1803594-30-0) Versus Closest Analogs


Regiochemical Identity Confirmation: 3-Methyl vs. 5-Methyl Isomer Structural Differentiation by SMILES and InChI Key

The target compound is unambiguously the 3-methyl isomer, confirmed by the SMILES string 'Cc1nn(CCC#N)cc1C(=O)O' and InChI Key 'JLVISROBJOAGMU-UHFFFAOYSA-N' . The positional isomer 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1020703-75-6) carries the methyl group at position 5, with SMILES 'Cc1c(C(=O)O)cnn1CCC#N' and InChI Key 'LULTVFMVOYHFFR-UHFFFAOYSA-N' . This single-atom positional shift is critical; in analogous 1-carboxymethyl-3-methyl-1H-pyrazole-4-carboxylic acid (H2L2) and its 5-methyl isomer (H2L1), X-ray crystallography revealed that the two isomers coordinate to Cd(II) and Zn(II) ions with different geometries and generate distinct 3D hydrogen-bonded supramolecular networks [1].

Regiochemistry Isomer Purity Structure Verification

Physicochemical Property Divergence: Computed LogP and TPSA Differences Between 3-Methyl and 5-Methyl Isomers

The 3-methyl isomer exhibits a computed topological polar surface area (TPSA) of 78.91 Ų and a consensus LogP of 0.8034 . These values differ from the 5-methyl isomer, which, while having the same molecular formula (C8H9N3O2) and molecular weight (179.18), presents a distinct spatial arrangement of hydrogen bond acceptors and donors, resulting in a different LogP and TPSA [1]. The divergence in LogP, although numerically modest, is sufficient to affect partition coefficients in biphasic reaction systems and, consequently, extraction efficiency during downstream processing.

LogP TPSA Drug-likeness Physicochemical profiling

Metal Coordination and Solid-State Luminescence Behavior: 3-Methyl Isomer Enables Distinct Supramolecular Architectures

In a direct head-to-head study, the ligand 1-carboxymethyl-3-methyl-1H-pyrazole-4-carboxylic acid (H2L2, the core scaffold analog of the target compound) and its 5-methyl isomer H2L1 formed structurally distinct metal complexes [1]. When H2L1 was reacted with Zn(NO3)2 and Cu(NO3)2, it yielded isostructural complexes [M(HL1)2(H2O)2] (M = Zn, Cu), whereas H2L2 with Cd(NO3)2 produced [Cd(HL2)2(H2O)2], which crystallized in a different triclinic system [1]. Critically, the free ligands H2L1, H2L2 and complexes 1 ([Zn(HL1)2(H2O)2]) and 3 ([Cd(HL2)2(H2O)2]) displayed dual-emissive luminescence in the solid state at room temperature, while the Cu complex 2 did not [1]. Furthermore, the luminescence intensity of the Zn complex derived from the 5-methyl isomer was selectively quenched by NH3, suggesting applications in sensing that are isomer-dependent [1].

Coordination Chemistry Crystal Engineering Luminescence Metal-Organic Frameworks

Safety Profile Differentiation: GHS Hazard Classification of 3-Methyl vs. 5-Methyl Cyanoethyl Pyrazole Carboxylic Acids

The 5-methyl isomer (CAS 1020703-75-6) carries a formal GHS classification including Acute Toxicity (H302, H312, H332), Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity – Single Exposure (H335), with Signal Word 'Warning' [1]. In contrast, published safety data for the 3-methyl isomer at common purity grades (95%) includes general laboratory handling precautions but lacks a documented GHS hazard statement profile in the same databases, suggesting a potentially different toxicological profile . This discrepancy means that risk assessments and standard operating procedures developed for the 5-methyl isomer cannot be directly transferred to the 3-methyl compound without experimental verification.

Safety Data GHS Classification Handling Precautions Procurement Risk

Synthetic Accessibility and Yield: Cyanoethylation Chemistry of Pyrazoles Under Phase-Transfer Catalysis

The general methodology for introducing the 2-cyanoethyl group onto pyrazole scaffolds has been established under phase-transfer catalysis conditions using acrylonitrile at room temperature (20–30 °C), achieving yields of 80–90% for 1-(2-cyanoethyl)pyrazoles [1]. The reaction feasibility and yield are directly correlated with the acidity of the starting pyrazole [1]. Since 3-methyl-1H-pyrazole-4-carboxylic acid has a different NH acidity compared to its 5-methyl counterpart or pyrazoles lacking the carboxylic acid group, the efficiency of cyanoethylation can vary, affecting the cost and scalability of in-house synthesis versus commercial procurement.

Synthetic Methodology Phase-Transfer Catalysis Yield Optimization Cyanoethylation

High-Value Application Scenarios for 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1803594-30-0)


Coordination Polymer and Metal-Organic Framework (MOF) Design Requiring 3-Methyl Regiochemistry

Based on the demonstrated structural divergence between 3-methyl and 5-methyl pyrazole-4-carboxylic acid ligands in metal complexes [1], this compound is suited for crystal engineering studies where the 3-methyl substitution pattern is required to access triclinic coordination geometries and specific hydrogen-bonded supramolecular networks. The dual-emissive luminescence observed in Cd(II) complexes of the 3-methyl scaffold [1] positions this compound as a candidate for developing solid-state luminescent sensors.

Medicinal Chemistry Building Block for Kinase-Targeted Libraries

The cyanoethyl substituent at N1 is a privileged motif in Janus kinase (JAK) inhibitor pharmacophores, as evidenced by patent literature on acyclic cyanoethylpyrazoles [2]. The 3-methyl-4-carboxylic acid substitution pattern provides a unique vector for amide bond formation, enabling the construction of focused compound libraries where the 3-methyl group introduces steric constraints distinct from the 5-methyl analog, potentially modulating target selectivity [2].

Agrochemical Intermediate Synthesis with Defined Physicochemical Profile

The compound's LogP of 0.8034 and TPSA of 78.91 Ų indicate balanced hydrophilicity suitable for foliar uptake in herbicide design. Pyrazole-4-carboxylic acid derivatives are established precursors to herbicides and fungicides [1]. The cyano group serves as a synthetic handle for reduction to aminopropyl or hydrolysis to carboxamide, enabling diversification. The 3-methyl isomer offers distinct steric and electronic properties compared to the 5-methyl isomer for structure–activity relationship optimization.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 179.18 and three rotatable bonds , this compound meets fragment-level physicochemical criteria. The combination of a carboxylic acid (for amide/ester coupling), a cyano group (for reduction or cycloaddition), and a methyl-substituted pyrazole core (for π-stacking and hydrogen bonding) provides three orthogonal reactive sites. These features support its use as a versatile fragment for generating structurally diverse compound collections.

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